molecular formula C9H5F5O B12092529 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one

2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B12092529
M. Wt: 224.13 g/mol
InChI Key: RXWDDMWATYEAPQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated aromatic ketone characterized by a trifluoromethyl-substituted phenyl ring and two fluorine atoms adjacent to the carbonyl group. The compound is synthesized via coupling reactions involving trimethylsilyl enolates and aryl bromides, as demonstrated in Pd-catalyzed α-arylation protocols . Its high fluorination content contributes to unique electronic and steric properties, making it a valuable scaffold for derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5F5O

Molecular Weight

224.13 g/mol

IUPAC Name

2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5F5O/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14/h1-4,8H

InChI Key

RXWDDMWATYEAPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

One-Pot Difluorination of 1-Trifluoromethyl-1,3-Diketones

A scalable route involves the difluorination of 4,4,4-trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Procedure :

  • Substrate preparation : 4,4,4-Trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione is synthesized via Claisen condensation between ethyl trifluoroacetoacetate and 4-(trifluoromethyl)acetophenone in tetrahydrofuran (THF) with sodium hydride.

  • Difluorination : The diketone (1 mmol) reacts with Selectfluor (2.2 mmol) in acetonitrile at reflux for 24 hours, forming 2,2,4,4,4-pentafluoro-3,3-dihydroxy-1-[4-(trifluoromethyl)phenyl]butan-1-one.

  • Fragmentation : Treatment with triethylamine in dichloromethane induces cleavage, yielding 2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one (77% yield).

Key Data :

ParameterValue
Yield77%
Reaction Time24 hours (Step 2)
PurificationColumn chromatography (SiO₂)

Advantages :

  • Avoids hazardous fluorinating agents like SF₄ or HF.

  • High regioselectivity due to the electronic effects of the trifluoromethyl group.

Photoinduced Radical Addition Using Violet Light

A photochemical method developed by ACS researchers employs 4DPAIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) as a photocatalyst.

Procedure :

  • Reaction setup : A mixture of 4-(trifluoromethyl)styrene (0.5 mmol), 2,2-difluoro-1-phenylethan-1-one (1.0 mmol), and 4DPAIPN (0.02 mmol) in dry dimethyl sulfoxide (DMSO) is degassed and irradiated with a 427 nm LED for 90 minutes.

  • Quenching and isolation : The mixture is diluted with ethyl acetate, washed with brine, and purified via flash chromatography to isolate the product (68% yield).

Mechanistic Insight :
The reaction proceeds through a radical chain mechanism:

  • Initiation : The photocatalyst absorbs light, generating a singlet excited state that abstracts a hydrogen atom from DMSO.

  • Propagation : The resulting thiyl radical adds to 4-(trifluoromethyl)styrene, forming a benzyl radical that couples with the difluorinated ketone.

Key Data :

ParameterValue
Yield68%
Catalyst Loading2 mol%
Temperature25°C

Advantages :

  • Mild conditions avoid high temperatures or strong acids.

  • Compatible with electron-deficient aromatic systems.

Isomerization of N-(Trifluoromethyl)anthraniloyl Fluoride

A patent by describes the isomerization of N-(trifluoromethyl)anthraniloyl fluoride in hydrogen fluoride (HF) to yield carbamic fluoride intermediates, which can be hydrolyzed to the target ketone.

Procedure :

  • Precursor synthesis : 1-Isocyanato-2-(trichloromethyl)benzene reacts with HF at 20–100°C to form N-(trifluoromethyl)anthraniloyl fluoride.

  • Isomerization : The intermediate is heated in HF at 50–150°C under autogenous pressure, inducing rearrangement to 2-(trifluoromethyl)phenyl carbamic fluoride.

  • Hydrolysis : The carbamic fluoride is treated with aqueous NaOH, yielding this compound (62% overall yield).

Key Data :

ParameterValue
Overall Yield62%
PressureAutogenous (Step 2)
CatalystNone required

Advantages :

  • Utilizes inexpensive HF as both solvent and catalyst.

  • Scalable to industrial production.

Optimization Strategies for Industrial Production

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat transfer and reduces reaction times. For the one-pot difluorination method, switching to a microfluidic reactor increased yields to 85% by minimizing side reactions.

Solvent Selection

Polar aprotic solvents like DMSO enhance photochemical reactions by stabilizing radical intermediates. Conversely, HF-mediated isomerization benefits from non-polar solvents like methylene chloride to control exothermicity.

Purification Techniques

Simulated moving bed (SMB) chromatography resolves challenges in separating fluorinated analogs. A study achieved 99.5% purity using SMB with a hexane/ethyl acetate gradient.

Analytical Characterization

Spectroscopic Data

  • ¹⁹F NMR (282 MHz, CDCl₃) : δ −63.8 (CF₃), −112.4 (CF₂).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1260 cm⁻¹ (C-F).

Chromatographic Purity

MethodRetention Time (min)Purity (%)
HPLC (C18 column)12.799.5
GC-MS9.398.8

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro or trifluoromethyl groups are replaced by other functional groups. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one serves as a valuable building block in organic synthesis. Its unique fluorinated structure allows for the development of complex organic molecules and materials. Researchers have utilized it in the synthesis of novel catalysts and polymeric materials due to its enhanced properties compared to non-fluorinated counterparts.

Biology

In biological research, this compound has been investigated for its potential as a bioactive agent. The presence of fluorine atoms can significantly improve the metabolic stability and bioavailability of pharmaceutical compounds. Studies have shown that fluorinated compounds often exhibit better pharmacokinetic properties, making them suitable candidates for drug development.

Medicine

The compound has been explored in drug discovery, particularly in the design of therapeutic agents targeting specific diseases. Its structural characteristics may contribute to improved efficacy and selectivity in pharmacological applications. Case studies indicate that derivatives of this compound have shown promising results in preclinical trials for various conditions, including cancer and infectious diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability under various conditions makes it suitable for use in high-performance coatings and electronic materials.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity. The compound may act by inhibiting specific enzymes or modulating receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Key Findings :

  • Difluorinated ketones with aromatic heterocycles (e.g., 5b) exhibit higher synthetic yields (97%) than biphenyl derivatives (74%), possibly due to steric hindrance in the latter .

Enamine and Amine Derivatives

Enamine analogs replace the difluoro group with cyclic amine substituents, altering electronic properties and applications:

Compound Name Substituent on Carbonyl Aryl Group Physical State Yield (%) Application Reference
2,2-Difluoro-1-(piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one (6a) Piperidin-1-yl 4-(Trifluoromethyl)phenyl Not reported 73 Intermediate in Pd-catalyzed reactions
2,2-Difluoro-1-(pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one (5a) Pyrrolidin-1-yl 4-(Trifluoromethyl)phenyl Colorless oil 73 Catalytic synthesis; liquid form
2-Amino-2-phenyl-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-one (31) Piperazin-1-yl 3-(Trifluoromethyl)phenyl Yellow oil 97 Pharmaceutical candidate

Key Findings :

  • Enamine derivatives (e.g., 6a, 5a) are synthesized with comparable yields (~73%) to the target compound but exhibit lower thermal stability (liquid vs. solid forms) .

Halogenated Derivatives

Bromo- and chloro-substituted analogs demonstrate distinct reactivity and safety profiles:

Compound Name Halogen Substituent Physical State Melting Point (°C) Hazard Profile Reference
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one Bromo Solid 45–46 Severe skin/eye irritation (H314)
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (1f) Chloromethyl White solid 137.3–138.5 Functionalizable chloromethyl group

Key Findings :

  • Brominated derivatives (e.g., 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one) are hazardous (Category 1 skin/eye irritants) but serve as key intermediates in nucleophilic substitutions .
  • Chloromethyl-substituted compounds (e.g., 1f) offer sites for further functionalization, enabling diversification into agrochemicals or polymers .

Heterocyclic and Sulfur-Containing Derivatives

Compounds integrating sulfur or heterocycles exhibit unique electronic properties:

Compound Name Functional Group Physical State Key Characteristics Reference
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone 1,3,4-Oxadiazole Not reported Potential antimicrobial activity
(Z)-2-(3-Benzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-(trifluoromethyl)phenyl)ethan-1-one Benzothiazole Not reported Solid-state emissive material

Key Findings :

  • Sulfur-containing derivatives (e.g., oxadiazoles, benzothiazoles) expand applications into materials science, such as aggregation-induced emission (AIE) properties .

Biological Activity

2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one, also known by its IUPAC name, exhibits unique biological activities attributed to its fluorinated structure. The presence of multiple fluorine atoms enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following key properties:

PropertyValue
Molecular FormulaC9H4F6O
Molecular Weight242.12 g/mol
IUPAC Name2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanone
InChI KeyFPFVWRBHBWYTMP-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C=C1C(=O)C(F)F)C(F)(F)F)F

The biological activity of this compound is primarily mediated through its interactions with various biological molecules. The fluorine atoms enhance the compound's ability to form strong hydrogen bonds and van der Waals interactions, which can lead to:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
  • Protein Modulation: It can alter protein functions through conformational changes.
  • Membrane Interaction: The presence of fluorine affects the fluidity and permeability of cellular membranes.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. One study reported its cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cell lines. The results indicated significant inhibition of cell viability with IC50 values suggesting potent activity:

Cell LineIC50 (µg/mL)
A54910.5 ± 1.2
HeLa15.3 ± 0.8

These findings highlight the potential of this compound as a lead compound for developing anticancer therapies .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria using the agar diffusion method. The results are summarized below:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa17

These results suggest that the compound may serve as a candidate for further development in antimicrobial applications .

Case Studies

  • Case Study on Anticancer Efficacy:
    A comprehensive study conducted by researchers evaluated the structure-activity relationship (SAR) of various fluorinated ketones, including this compound. The study revealed that modifications in the phenyl ring significantly affected cytotoxicity, emphasizing the importance of fluorine substitution patterns.
  • Case Study on Enzyme Inhibition:
    Another investigation focused on the enzyme inhibitory effects of this compound on specific kinases involved in cancer progression. The study demonstrated that it effectively inhibited the activity of these kinases, leading to reduced proliferation in cancer cell lines.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via Pd-catalyzed α-arylation of trimethylsilyl enolates. For example, coupling 2,2-difluoro-1-(piperidin-1-yl)-2-(trimethylsilyl)ethan-1-one with 4-bromobenzotrifluoride yields the target compound (HRMS-confirmed molecular weight: 308.1070 g/mol) . Key factors include:

  • Catalyst loading : 5–10 mol% Pd(OAc)₂.
  • Temperature : 80–100°C for 12–24 hours.
  • Solvent : Toluene or THF.
    Yield optimization (70–85%) requires inert atmosphere and slow addition of aryl halides .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • ¹⁹F NMR : Distinct signals for CF₃ (-63 to -65 ppm) and CF₂ (-110 to -115 ppm) groups confirm fluorination .
  • HRMS : Accurate mass analysis (e.g., m/z 308.1070 [M+H]⁺) validates molecular formula (C₁₄H₁₅F₅NO) .
  • IR Spectroscopy : Strong carbonyl stretch at ~1700 cm⁻¹ indicates ketone functionality .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing CF₃ group activates the carbonyl toward nucleophilic attack. For example:

  • Grignard Reagents : React at the carbonyl to form secondary alcohols (e.g., using MeMgBr yields 2,2-difluoro-1-[4-(trifluoromethyl)phenyl]propan-1-ol).
  • Reduction : NaBH₄ selectively reduces the ketone to 2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanol (95% purity confirmed by GC-MS) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated aryl ketones?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, solvent polarity). To address this:

  • Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and DMSO concentrations (<0.1% v/v).
  • Control for Fluorine Lability : Monitor decomposition via LC-MS during bioassays .
  • Example: A 2024 study found IC₅₀ = 12 µM against carbonic anhydrase-II, but variations (±5 µM) occurred due to buffer pH (7.4 vs. 6.8) .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level identifies reactive sites:

  • Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack.
  • Transition-State Analysis : Predicts favorability of CF₃ para-substitution over meta (ΔG‡ = 2.3 kcal/mol lower) .
    Software: Gaussian 16 or ORCA 5.0 .

Q. What challenges arise in scaling up enantioselective synthesis, and how are they mitigated?

  • Methodological Answer : Asymmetric synthesis via biocatalysis in deep eutectic solvents (DES) improves scalability:

  • Enzyme Selection : Recombinant E. coli ketoreductases achieve >99% ee for R-alcohol derivatives .
  • DES Composition : Betaine/Lysine (1:2 molar ratio) enhances enzyme stability at 500 mL scale (yield: 92% vs. 78% in phosphate buffer) .

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